N-[5-[[(3-Methylphenyl)sulfonyl]amino]-2-benzothiazolyl]cyclohexanecarboxamide
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Overview
Description
N-[5-(3-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOL-2-YL]CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that combines a benzothiazole ring, a sulfonamide group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOL-2-YL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions. The sulfonamide group is introduced by reacting the benzothiazole intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Finally, the cyclohexanecarboxamide moiety is attached through an amide coupling reaction using cyclohexanecarboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOL-2-YL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LAH), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-[5-(3-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOL-2-YL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(3-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOL-2-YL]CYCLOHEXANECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The benzothiazole ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-Benzenesulfonamide: This compound shares the sulfonamide group but lacks the benzothiazole and cyclohexanecarboxamide moieties, making it less complex and potentially less versatile in its applications .
4-Methylbenzenesulfonamide:
Uniqueness
N-[5-(3-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOL-2-YL]CYCLOHEXANECARBOXAMIDE is unique due to its combination of a benzothiazole ring, a sulfonamide group, and a cyclohexanecarboxamide moiety
Properties
CAS No. |
951612-20-7 |
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Molecular Formula |
C21H23N3O3S2 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-[5-[(3-methylphenyl)sulfonylamino]-1,3-benzothiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-6-5-9-17(12-14)29(26,27)24-16-10-11-19-18(13-16)22-21(28-19)23-20(25)15-7-3-2-4-8-15/h5-6,9-13,15,24H,2-4,7-8H2,1H3,(H,22,23,25) |
InChI Key |
CTWZECKLTFHWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC(=N3)NC(=O)C4CCCCC4 |
Origin of Product |
United States |
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